DBCO-Cyanine7

Übersicht

Beschreibung

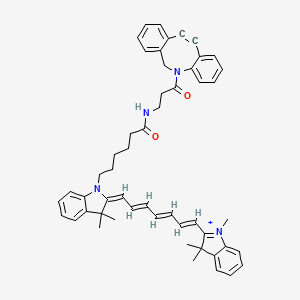

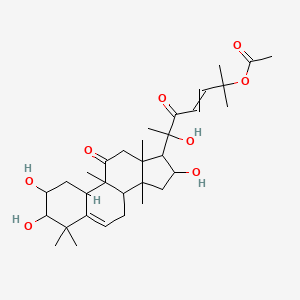

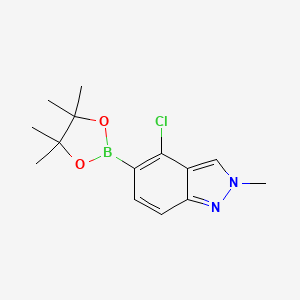

DBCO-Cyanine7 is a water-soluble NIR fluorescent dye with a cycloalkyne moiety . It is used for the conjugation with azides by means of copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) . The Azodibenzocyclooctyne (DBCO or ADIBO) fragment is a stable but active cycloalkyne that reacts very rapidly with azides .

Molecular Structure Analysis

This compound has a molecular weight of 768.03 . Its InChI code is 1S/C52H54N4O2/c1-51(2)42-25-16-19-28-45(42)54(5)47(51)30-10-7-6-8-11-31-48-52(3,4)43-26-17-20-29-46(43)55(48)37-21-9-12-32-49(57)53-36-35-50(58)56-38-41-24-14-13-22-39(41)33-34-40-23-15-18-27-44(40)56/h6-8,10-11,13-20,22-31H,9,12,21,32,35-38H2,1-5H3/p+1 .

Chemical Reactions Analysis

This compound is involved in copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . The DBCO fragment is a stable but active cycloalkyne that reacts very rapidly with azides . There is also mention of efficient acid-promoted rearrangement and silver-catalyzed amidation of DBCO, which alters its click reactivity robustly .

Physical and Chemical Properties Analysis

This compound is a dark green solid . It has good solubility in DMF, DMSO, and DCM . Its molecular weight is 885.62 . The excitation/absorption maximum is at 750 nm, and the emission maximum is at 773 nm .

Wissenschaftliche Forschungsanwendungen

1. Biomarker Development

A study by Lohar et al. (2018) highlights the use of a cyanide-selective chemosensor based on chromone containing benzothiazole groups for detecting cyanide ions. This is significant for biomarker development in aqueous media (Lohar, Dhara, Roy, Sinha Babu, & Chattopadhyay, 2018).

2. Bioorthogonal Chemistry

Zhang et al. (2018) report on a site-selective cysteine-cyclooctyne conjugation reaction, demonstrating the utility of DBCO-tag in accelerating thiol-yne reactions in aqueous conditions, which is critical for bioorthogonal chemistry applications (Zhang, Dai, Vinogradov, Gates, & Pentelute, 2018).

3. Cell Imaging and Tracking

Shi et al. (2020) discuss the manipulation of click reactivity of dibenzoazacyclooctynes (DBCO) for peptide/protein modification. This application is vital in cell imaging and tracking, especially for targeted conjugation of antibodies (Shi, Tang, Ao, Yu, Liu, Tang, Jiang, Ren, Huang, Yang, & Huang, 2020).

4. Fluorescence Labeling Strategy

Song et al. (2020) developed an in-situ one-step fluorescence labeling strategy for exosomes via bioorthogonal click chemistry, enhancing labeling efficiency and biocompatibility for in vitro and in vivo imaging (Song, Shim, Lim, Moon, Yang, Kim, Hong, Yoon, Kim, Hwang, & Kim, 2020).

5. Synthesis of Natural Products

Gong and RajanBabu (2013) explored the synthesis of dibenzocyclooctadienes (DBCOD), a class of natural products with diverse biological activities. This represents the application of DBCO in the field of natural product synthesis (Gong & RajanBabu, 2013).

6. Chemosensor Development

Research by Sun et al. (2016) on chemosensors based on cyanine platforms discusses the advances made in detection performance through incorporation of chemosensors into nanoparticles, crucial for the development of sensitive and selective chemosensors (Sun, Guo, Hu, Fan, & Peng, 2016).

Eigenschaften

IUPAC Name |

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-6-[(2E)-3,3-dimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indol-1-yl]hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H54N4O2/c1-51(2)42-25-16-19-28-45(42)54(5)47(51)30-10-7-6-8-11-31-48-52(3,4)43-26-17-20-29-46(43)55(48)37-21-9-12-32-49(57)53-36-35-50(58)56-38-41-24-14-13-22-39(41)33-34-40-23-15-18-27-44(40)56/h6-8,10-11,13-20,22-31H,9,12,21,32,35-38H2,1-5H3/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITMLXOTDZBDAP-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H55N4O2+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

768.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,2-Dioxaborolane, 2-[3-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B8249888.png)

![N-(3-cyano-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-fluorobenzamide](/img/structure/B8249939.png)

![2-chloro-6-[4-(1H-pyrazolo[3,4-b]pyridin-3-yl)piperidin-1-yl]pyrimidine-4-carboxylic acid](/img/structure/B8249972.png)